8-Hydroxy-5-quinolyl phenyl ketone
Description
BenchChem offers high-quality 8-Hydroxy-5-quinolyl phenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxy-5-quinolyl phenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1028-71-3 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(8-hydroxyquinolin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C16H11NO2/c18-14-9-8-13(12-7-4-10-17-15(12)14)16(19)11-5-2-1-3-6-11/h1-10,18H |
InChI Key |
JVHWRVMKLLDQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Structural & Synthetic Analysis of (8-Hydroxyquinolin-5-yl)-phenylmethanone
Executive Summary & Molecular Architecture[1]
The compound (8-hydroxyquinolin-5-yl)-phenylmethanone (commonly referred to as 5-benzoyl-8-hydroxyquinoline ) represents a critical scaffold in coordination chemistry and medicinal discovery.[1] It fuses the potent bidentate chelating capability of the 8-hydroxyquinoline (8-HQ) core with the lipophilic and electronic modulation of a benzoyl moiety at the C5 position.[1]
Structural Significance
The 8-HQ core is a "privileged structure" in drug design due to its ability to chelate transition metals (Cu²⁺, Zn²⁺, Fe³⁺), which are often catalytic centers in metalloproteases or essential for microbial metabolism.
-
Chelation Site: The proximal phenolic hydroxyl (-OH) at C8 and the quinoline nitrogen (N1) form a five-membered chelate ring upon deprotonation.[1]
-
C5-Benzoyl Modulation:
-
Electronic Effect: The carbonyl group is a strong electron-withdrawing group (EWG).[1] Through conjugation, it reduces the electron density on the quinoline ring, thereby altering the pKa of the phenolic proton and the stability constants of resulting metal complexes.[1]
-
Steric & Lipophilic Effect: The phenyl ring increases the LogP (lipophilicity), enhancing membrane permeability—a critical factor for CNS-targeting drugs (e.g., Alzheimer's therapeutics) and intracellular antimicrobial action.[1]
-
Synthetic Pathway: Friedel-Crafts Acylation[1][2]
While various routes exist, the most robust protocol for introducing an acyl group at the C5 position of 8-HQ is the Friedel-Crafts Acylation using a Lewis acid catalyst.[1] Direct acylation can be challenging due to the basicity of the quinoline nitrogen, which complexes with the Lewis acid, deactivating the ring.[1] The protocol below utilizes a high-temperature nitrobenzene system to overcome this activation energy barrier.
Reaction Logic (DOT Visualization)
Figure 1: Synthetic pathway via Friedel-Crafts acylation. The reaction requires overcoming the deactivation caused by AlCl3 coordination to the heterocyclic nitrogen.[1]
Experimental Protocol
Reagents:
-
8-Hydroxyquinoline (1.45 g, 10 mmol)[1]
-
Benzoyl Chloride (1.40 g, 10 mmol)
-
Aluminum Chloride (AlCl₃, anhydrous, 4.0 g, 30 mmol)
-
Nitrobenzene (20 mL)
Step-by-Step Methodology:
-
Complexation Phase: In a dry 100 mL round-bottom flask equipped with a calcium chloride drying tube, dissolve 8-hydroxyquinoline in nitrobenzene. Add benzoyl chloride slowly at room temperature. Observation: A yellow flocculent precipitate may form immediately (the acyl-quinolinium adduct).[1][2]
-
Catalyst Addition: Add anhydrous AlCl₃ portion-wise over 15 minutes. The mixture will likely darken.[1]
-
Thermal Activation: Heat the reaction mixture to 120–140°C in an oil bath for 4–6 hours. Mechanism: The elevated temperature is required to drive the electrophilic attack at the C5 position, which is para to the activating hydroxyl group.[1]
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into 100 g of crushed ice/HCl (10%) mixture to decompose the aluminum complex.
-
Isolation: Steam distill to remove the nitrobenzene solvent.[1] The residue is the crude hydrochloride salt of the product.[1]
-
Purification: Neutralize with sodium acetate or dilute ammonia to pH 6–7 to precipitate the free base.[1] Recrystallize from ethanol/water (3:1) to obtain pale yellow needles.[1][3]
Structural Characterization & Data Analysis
The identity of (8-hydroxyquinolin-5-yl)-phenylmethanone is validated through spectroscopic signatures that distinguish it from the starting material and the C7-isomer.[1]
NMR Spectroscopy (¹H & ¹³C)
The C5-substitution breaks the symmetry of the phenol ring and introduces characteristic benzoyl signals.[1]
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |
| ¹H | 9.80 | Singlet (Broad) | -OH | Intramolecular H-bond to N1.[1] |
| ¹H | 8.95 | Doublet (dd) | H-2 (Quinoline) | Deshielded by adjacent Nitrogen.[1] |
| ¹H | 8.50 | Doublet (dd) | H-4 (Quinoline) | Peri-effect from C5-Carbonyl.[1] |
| ¹H | 7.85 | Doublet | H-6 (Quinoline) | Ortho coupling to H-7.[1] |
| ¹H | 7.40 – 7.70 | Multiplet | Phenyl Ring | Benzoyl aromatic protons.[1] |
| ¹³C | 195.2 | Singlet | C=O | Diagnostic Ketone Peak. |
| ¹³C | 158.4 | Singlet | C-8 (C-OH) | Phenolic carbon.[1] |
Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Analysis |
| 3100 – 3400 | O-H Stretching | Broad band, indicative of strong intramolecular Hydrogen bonding (O-H[1]···N). |
| 1645 – 1655 | C=O Stretching | Lower than typical ketones (1715 cm⁻¹) due to conjugation with two aromatic systems.[1] |
| 1580 | C=N Stretching | Characteristic of the quinoline ring system.[1] |
Mass Spectrometry[1]
-
Molecular Ion (M+): m/z 249.08 (Calculated for C₁₆H₁₁NO₂).[1]
-
Fragmentation: Loss of phenyl group (M-77) and CO (M-28) are common fragmentation pathways.[1]
Functional Properties: Chelation & Biological Activity[1][4][5][6]
The core utility of this molecule lies in its ability to sequester metal ions, a property modulated by the 5-benzoyl group.[1]
Metal Coordination Mechanism
The ligand acts as a monobasic bidentate agent (L⁻).[1] Upon reaction with divalent metals (M²⁺), it forms neutral complexes of the type M(L)₂.[1]
Figure 2: Chelation mechanism.[1] The hydroxyl proton is displaced, and the metal coordinates to the phenolate oxygen and the pyridine nitrogen.[1]
Biological Applications[1][2][4][7][8][9]
-
Antimicrobial Action: The lipophilic benzoyl group facilitates penetration through the bacterial cell wall.[1] Once inside, the molecule chelates essential trace metals (Fe, Zn) required for bacterial enzyme function, effectively "starving" the pathogen.[4]
-
Neuroprotection (Alzheimer's Research): Analogs of this structure (e.g., Clioquinol derivatives) are investigated for their ability to dissolve amyloid-beta plaques by chelating Cu²⁺ and Zn²⁺ ions that stabilize these aggregates.[1] The 5-benzoyl derivative offers a tunable lipophilicity profile for Blood-Brain Barrier (BBB) penetration.[1]
References
-
Synthesis of 8-Hydroxyquinoline Derivatives
-
Structural Analysis (Crystal & Spectral)
-
Biological & Chelation Properties
-
General Properties of 8-HQ
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The Multifaceted Biological Activities of 8-Hydroxyquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
The 8-hydroxyquinoline (8-HQ) scaffold represents a privileged structure in medicinal chemistry, underpinning a vast array of biological activities that have captured the attention of researchers for decades.[1][2][3] Its unique chemical properties, most notably its ability to chelate metal ions, confer upon its derivatives a remarkable versatility, enabling them to serve as potent anticancer, antimicrobial, and neuroprotective agents.[4][5][6] This technical guide provides an in-depth exploration of the biological activities of 8-hydroxyquinoline derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
The Central Role of Metal Chelating in the Biological Activity of 8-Hydroxyquinoline Derivatives
The cornerstone of the diverse biological effects of 8-hydroxyquinoline derivatives lies in their potent metal-chelating capabilities.[4][5][7] The arrangement of the hydroxyl group at the 8th position and the nitrogen atom in the pyridine ring creates a perfect pocket for coordinating with a variety of divalent and trivalent metal ions, including iron (Fe), copper (Cu), and zinc (Zn).[1][5] This interaction is not merely a passive sequestration of metal ions; it is a dynamic process that can lead to several downstream biological consequences:
-
Disruption of Metal Homeostasis: By binding to essential metal ions, 8-HQ derivatives can disrupt the delicate balance of these metals within cells, leading to the inhibition of metalloenzymes that are crucial for cellular processes.[2][4]
-
Generation of Reactive Oxygen Species (ROS): The formation of metal-8-HQ complexes can catalyze redox reactions, leading to the production of ROS and inducing oxidative stress, a key mechanism in their anticancer and antimicrobial activities.[4]
-
Enhanced Cellular Uptake: The lipophilic nature of the 8-HQ scaffold facilitates the transport of metal ions across cell membranes, a property that can be exploited for therapeutic purposes.[4][5]
Anticancer Activity: A Multi-pronged Attack on Malignancy
8-Hydroxyquinoline derivatives have emerged as promising candidates in the fight against cancer, exhibiting cytotoxic effects against a wide range of cancer cell lines.[1][8][9] Their anticancer activity is not attributed to a single mechanism but rather a coordinated assault on multiple fronts.
Mechanisms of Anticancer Action
The anticancer effects of 8-HQ derivatives are multifaceted and often interconnected:
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. This is often triggered by DNA damage and the generation of ROS, leading to the activation of caspase cascades.[10]
-
Inhibition of Key Enzymes: 8-HQ derivatives can inhibit the activity of crucial enzymes involved in cancer progression, such as topoisomerases and histone deacetylases (HDACs).[2]
-
Anti-angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.[5][7]
-
Overcoming Multidrug Resistance (MDR): Certain 8-hydroxyquinoline-derived Mannich bases have shown unique activity against multidrug-resistant cancer cells, suggesting they can bypass common resistance mechanisms.[2][11]
Below is a diagram illustrating the key anticancer mechanisms of 8-hydroxyquinoline derivatives.
Caption: Anticancer mechanisms of 8-hydroxyquinoline derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 8-HQ derivatives can be significantly modulated by substitutions on the quinoline ring.[2][12] Key SAR observations include:
-
Position 5 and 7 Substitutions: Halogenation at the C5 and C7 positions, as seen in clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), often enhances anticancer activity.[2]
-
Mannich Bases: The introduction of aminomethyl groups at the C7 position to form Mannich bases can lead to compounds with potent activity against multidrug-resistant cancer cells.[2]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups can influence the pKa of the hydroxyl group and the quinoline nitrogen, thereby affecting the metal-chelating ability and biological activity.[2][11]
Experimental Protocol: Evaluating In Vitro Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[13]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of the 8-hydroxyquinoline derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: A Renewed Weapon Against Infectious Diseases
The emergence of antimicrobial resistance has reignited interest in established classes of compounds, including 8-hydroxyquinolines.[15][16] Derivatives such as nitroxoline and clioquinol have a history of use in treating microbial infections.[15]
Mechanisms of Antimicrobial Action
The antimicrobial activity of 8-HQ derivatives is primarily attributed to their ability to chelate metal ions that are essential for microbial growth and enzyme function.[17] This can lead to:
-
Inhibition of Bacterial and Fungal Enzymes: By sequestering metal cofactors, 8-HQ derivatives can inhibit the activity of enzymes crucial for microbial metabolism and replication.
-
Disruption of Membrane Integrity: Some derivatives can act as membrane-active agents, disrupting the integrity of microbial cell membranes.[17]
Structure-Activity Relationship (SAR) Insights
The antimicrobial spectrum and potency of 8-HQ derivatives are influenced by their substitution patterns. For instance, halogenation at positions 5 and 7 is often associated with enhanced antimicrobial activity.[3]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[18][19]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[18]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the 8-hydroxyquinoline derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[18]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[19]
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Metal ion dyshomeostasis is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4][5] The ability of 8-hydroxyquinoline derivatives to chelate and redistribute metal ions makes them attractive candidates for neuroprotective therapies.[4][20]
Mechanisms of Neuroprotection
The neuroprotective effects of 8-HQ derivatives are linked to their ability to:
-
Restore Metal Homeostasis: By binding to excess metal ions, such as copper and zinc, in the brain, they can prevent the formation of toxic protein aggregates and reduce oxidative stress.[20]
-
Inhibit Amyloid-β Aggregation: Some derivatives can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
-
Antioxidant Activity: By chelating redox-active metals, 8-HQ derivatives can suppress the generation of harmful free radicals.[4]
Experimental Approaches for Evaluating Neuroprotective Activity
Assessing the neuroprotective effects of 8-HQ derivatives requires a combination of in vitro and in vivo models.[21][22]
-
In Vitro Models: Neuronal cell cultures can be used to assess the ability of the compounds to protect against various neurotoxic insults, such as oxidative stress or exposure to amyloid-beta peptides.[21]
-
In Vivo Models: Animal models of neurodegenerative diseases (e.g., transgenic mice) are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of the compounds.[21]
Key Parameters to Evaluate:
-
Neuronal viability and apoptosis
-
Levels of oxidative stress markers
-
Protein aggregation
-
Cognitive and motor function in animal models
Conclusion and Future Perspectives
The 8-hydroxyquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent ability to interact with metal ions provides a powerful tool for modulating a wide range of biological processes. Future research in this area will likely focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of targeted drug delivery systems and combination therapies will also be crucial for translating the therapeutic potential of these versatile compounds into clinical success.
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Bawa, S., & Kumar, S. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7641-7657. [Link]
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
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Ferreira, M. E. S., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 17089-17122. [Link]
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Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. [Link]
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Chen, Y., et al. (2021). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 45(3), 1436-1445. [Link]
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Bawa, S., & Kumar, S. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7641-7657. [Link]
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Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. [Link]
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Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
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de Oliveira, H. C., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(4), 427. [Link]
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8-Hydroxyquinoline: A Master Scaffold in Chelation Chemistry and Drug Discovery
Executive Summary
8-Hydroxyquinoline (8-HQ, Oxine) is not merely a reagent; it is a privileged structure in organic chemistry.[1] Its unique bidentate architecture—fusing a phenolic oxygen with a pyridine nitrogen—creates a thermodynamic "trap" for divalent and trivalent metal ions. This guide moves beyond basic textbook definitions to explore the functional versatility of 8-HQ. We will dissect its role as a quantitative analytical standard, a precursor for organic light-emitting diodes (OLEDs), and a resurrected scaffold in neurodegenerative and oncological therapeutics.
Part 1: Chemical Architecture & Chelation Thermodynamics
The utility of 8-HQ stems from its amphoteric nature and high stability constants with transition metals. The proximity of the hydroxyl group (position 8) to the heterocyclic nitrogen (position 1) allows for the formation of a stable five-membered chelate ring upon deprotonation.[2]
Acid-Base Properties
8-HQ exists in three forms depending on pH:
-
Cationic (
): Protonated nitrogen (pH < 5). -
Neutral (
): Intact molecule (pH 5–9.8). -
Anionic (
): Deprotonated phenolate (pH > 9.9), the active chelating species.
Thermodynamic Stability Constants (Log K)
The stability of metal-8-HQ complexes generally follows the Irving-Williams series . The high Log K values for Copper and Aluminum explain their dominance in bio-inorganic and materials applications.
| Metal Ion ( | Log | Log | Log | Coordination Geometry |
| 13.49 | 12.73 | 26.22 | Square Planar | |
| 11.44 | 10.03 | 21.47 | Octahedral | |
| 9.96 | 8.85 | 18.81 | Tetrahedral/Octahedral | |
| 6.38 | 5.43 | 11.81 | Octahedral | |
| ~9.5 | ~8.5 | ~32.0 ( | Octahedral ( |
Data compiled from IUPAC Stability Constants and Irving & Rossotti (1954).
Part 2: Analytical Utility – The Gravimetric Standard
Despite the rise of spectroscopy (ICP-MS), gravimetric analysis using 8-HQ remains a primary method for validating aluminum standards due to its stoichiometric precision.
Protocol 1: Gravimetric Determination of Aluminum
Objective: Quantify
Reagents:
-
Oxine Solution: 2% w/v 8-hydroxyquinoline in 2M acetic acid.
Methodology:
-
Preparation: Pipette an aliquot containing ~20 mg of Al into a 400 mL beaker. Dilute to 150 mL with distilled water containing 1 mL of 0.1 M HCl. Heat to 60–70°C.[4][5]
-
Precipitation: Add 25 mL of Oxine Solution (ensure slight excess).
-
Buffering (Critical Step): Slowly add 2M ammonium acetate with constant stirring. The pH must rise to 4.2–9.8 .[4][5] A yellow-green precipitate will form.
-
Digestion: Heat the solution to near boiling (do not boil vigorously) for 1 hour to coagulate the precipitate and ensure crystal growth.
-
Filtration: Filter through a tared sintered glass crucible (porosity 4).
-
Washing: Wash the precipitate thoroughly with cold water to remove excess reagent.
-
Drying: Dry at 135°C for 2 hours. (Note: Drying >140°C may cause sublimation).
-
Calculation:
(Factor 0.0587 is derived from the atomic mass of Al divided by the molecular weight of ).
Part 3: The Medicinal Renaissance – Ionophores & Neuroprotection
Historically known for the antiseptic Clioquinol , the 8-HQ scaffold has evolved. Modern research suggests these compounds act not merely as "chelators" (which strip metals) but as Ionophores (which redistribute metals).
Mechanism: The Metal Chaperone Hypothesis
In neurodegenerative diseases like Alzheimer's, metals (Zn, Cu) accumulate extracellularly in amyloid plaques while intracellular levels drop, impairing enzymatic function.
-
PBT2 (Imaginil): An 8-HQ derivative that crosses the blood-brain barrier.
-
Action: It binds extracellular Zn/Cu trapped in amyloid, neutralizes the toxicity, and transports the metal into the neuron.[6]
-
Result: Intracellular release of Zn activates neuroprotective pathways (e.g., GSK3 phosphorylation) and metalloproteases that degrade amyloid beta.
Figure 1: The Ionophore Mechanism. Unlike traditional chelators that excrete metals, 8-HQ derivatives like PBT2 redistribute Zinc from toxic extracellular aggregates to intracellular compartments, restoring enzymatic function.
Anticancer Activity
Derivatives like Nitroxoline exploit the "Warburg Effect."
-
ROS Generation: Copper complexes of 8-HQ redox cycle inside cancer cells, generating reactive oxygen species that damage DNA.[7]
-
Proteasome Inhibition: The complex inhibits the 26S proteasome, leading to accumulation of ubiquitinated proteins and apoptosis.
Part 4: Materials Science – The OLED Workhorse ( )[8]
Tris(8-hydroxyquinolinato)aluminum (
Protocol 2: Synthesis of Electronic-Grade
Objective: Synthesize high-purity
Reaction:
Methodology:
-
Dissolution: Dissolve 5.0 g of 8-hydroxyquinoline in 100 mL of ethanol/water (1:1).
-
Metal Source: Dissolve stoichiometric amount of
in 50 mL distilled water. -
Mixing: Add the Al solution to the ligand solution dropwise.
-
Precipitation: Adjust pH to neutral (pH 7.0) using 2M ammonium hydroxide. A bright yellow precipitate forms immediately.
-
Purification (Crucial):
-
Wash with water and methanol.
-
Sublimation: Crude
must be sublimed at 280–300°C under high vacuum ( Torr) to remove trace organic impurities that quench fluorescence.
-
Figure 2:
References
-
Irving, H., & Rossotti, H. S. (1954). The stabilities of some metal complexes of 8-hydroxyquinoline and related substances. Journal of the Chemical Society, 2910. Link
-
Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxyquinoline analogs is associated with decreased interstitial Aβ. Neuron, 59(1), 43-55. 8
-
Song, Y., et al. (2015). 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. MedChemComm, 6, 61-74. Link
-
Katakura, R., & Koide, Y. (2006). Configuration of the Alq3 molecule in the crystalline state. Inorganic Chemistry, 45. 9
-
Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Gravimetric Determination of Aluminum. 5
-
McTigue, M., et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. mSphere, 5(2). Link
Sources
- 1. rroij.com [rroij.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Gravimetric Determination of Aluminum as Oxinate [wwwchem.uwimona.edu.jm]
- 5. mcconline.org.in [mcconline.org.in]
- 6. alzforum.org [alzforum.org]
- 7. Frontiers | Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines [frontiersin.org]
- 8. PBT2 for the Treatment of Alzheimer's Disease |… | Clinician.com [clinician.com]
- 9. iitk.ac.in [iitk.ac.in]
Methodological & Application
Advanced Application Note: Antimicrobial & Antifungal Profiling of 8-Hydroxyquinoline Derivatives
[1][2]
Executive Summary & Scientific Rationale
The 8-hydroxyquinoline (8HQ) scaffold represents a "privileged structure" in medicinal chemistry, historically utilized in compounds like Clioquinol and Nitroxoline .[1][2][3] While originally categorized as antiseptics, the rise of multidrug-resistant (MDR) pathogens has triggered a renaissance for 8HQ derivatives.[4]
Unlike traditional antibiotics that target a single enzyme (e.g., cell wall synthesis or ribosome function), 8HQ derivatives function primarily through metal chelation and ionophore activity . They disrupt bacterial and fungal metallostasis—starving pathogens of essential cofactors (Fe, Zn, Mn) or, paradoxically, overloading them with toxic levels of extracellular metals (e.g., Copper).
This guide outlines the mechanistic grounding, structure-activity relationships (SAR), and validated protocols for evaluating 8HQ derivatives against bacterial and fungal targets.
Mechanism of Action: The Chelation Paradigm
The antimicrobial potency of 8HQ hinges on the bidentate binding capability of the phenolic oxygen (C8) and the quinoline nitrogen (N1).
Modes of Lethality
-
Metal Depletion (Starvation): 8HQ strips essential divalent cations (
, , ) from metalloenzymes (e.g., peptide deformylase, metallo- -lactamases), rendering them inactive. -
Ionophore Toxicity (Accumulation): Lipophilic 8HQ derivatives form neutral complexes with extracellular metals (e.g.,
). These complexes passively diffuse across the microbial membrane, releasing free ions intracellularly to generate Reactive Oxygen Species (ROS) via Fenton chemistry. -
Biofilm Disruption: By chelating
and , 8HQ destabilizes the polysaccharide matrix of biofilms, sensitizing sessile cells to conventional antibiotics.
Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism of 8HQ derivatives.
Caption: Dual mechanism of 8HQ: Intracellular metal overload (ionophore) and extracellular matrix destabilization.
Structure-Activity Relationship (SAR)
Modifications to the quinoline ring drastically alter solubility, pKa, and metal affinity.
| Position | Modification | Effect on Activity | Example Compound |
| C8 (-OH) | Essential | Removal abolishes chelation and antimicrobial activity. | Parent 8HQ |
| C5 | Nitro ( | Increases acidity; enhances urinary excretion and anti-biofilm activity. | Nitroxoline |
| C5 & C7 | Halogens (Cl, I) | Increases lipophilicity; enhances fungal cell wall penetration. | Clioquinol |
| C2 | Methyl ( | Creates steric hindrance; reduces chelation efficacy (often inactive). | 2-Methyl-8HQ |
| C7 | Morpholine/Piperazine | Improves solubility and pharmacokinetic profile. | Novel synthetic analogs |
Validated Experimental Protocols
Critical Pre-requisite: 8HQ derivatives are often hydrophobic. Standard aqueous preparation will fail.
-
Solvent: Dissolve stock in 100% DMSO.
-
Final DMSO Concentration: Must remain
in the assay well to prevent solvent toxicity.
Protocol A: MIC Determination (Cation-Adjusted)
Standard: CLSI M07-A10 / M27-A3
Objective: Determine the Minimum Inhibitory Concentration (MIC) while controlling for metal interference.
-
Media Preparation:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
-
Note: Standard MHB varies in divalent cation content. For 8HQ testing, consistent
and levels are vital.
-
-
Compound Dilution:
-
Prepare 10 mM stock in DMSO.
-
Dilute 1:100 in CAMHB to get 100
M working solution (1% DMSO). -
Perform 2-fold serial dilutions in 96-well plates (100
L per well).
-
-
Inoculum:
-
Adjust bacterial culture to
McFarland standard ( CFU/mL). -
Dilute 1:100, then add 100
L to wells (Final: CFU/mL).
-
-
Incubation:
-
Bacteria:
for 16–20 hours. -
Fungi (Candida):
for 24–48 hours (RPMI 1640 media recommended).
-
-
Readout:
Protocol B: Metal Rescue Assay (Mechanism Validation)
Objective: Confirm if toxicity is due to metal chelation.
-
Setup: Prepare two identical MIC plates as per Protocol A.
-
Treatment:
-
Plate 1: Standard MIC (Control).
-
Plate 2: Supplement media with excess metal (e.g.,
or ).
-
-
Interpretation:
-
If MIC increases (activity drops) in Plate 2, the compound acts by starving the pathogen of that metal.
-
If MIC decreases (activity increases) in Plate 2, the compound acts as an ionophore (metal toxicity).
-
Protocol C: Biofilm Inhibition (Crystal Violet)
Objective: Assess efficacy against sessile communities (e.g., S. aureus or C. albicans).
-
Growth: Seed 96-well flat-bottom plates with pathogen in Tryptic Soy Broth (TSB) + 1% Glucose. Incubate 24h to form biofilm.[7]
-
Treatment: Wash wells with PBS to remove planktonic cells.[7] Add media containing 8HQ derivative at
, , and MIC. Incubate 24h. -
Staining:
-
Wash wells
with PBS. -
Fix with 99% Methanol (15 min).
-
Stain with 0.1% Crystal Violet (15 min).[7]
-
Solubilize dye with 33% Acetic Acid.
-
-
Quantification: Measure Absorbance at 590 nm.
Experimental Workflow Visualization
Caption: Step-by-step workflow for determining potency and validating metal-dependent mechanisms.
References
-
Prachayasittikul, V., et al. (2013).[8] "8-Hydroxyquinolines: a review of their metal chelating properties and biological applications." Drug Design, Development and Therapy.
-
Pippi, B., et al. (2018).[9] "New insights into the mechanism of antifungal action of 8-hydroxyquinolines."[3][9] Saudi Pharmaceutical Journal.[9]
-
Cherdtrakulkiat, R., et al. (2016). "Manganese(II) and Copper(II) Complexes of 8-Hydroxyquinoline Derivatives: Synthesis and Antimicrobial Activities."[10] Journal of Inorganic Biochemistry.
-
Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07-A10 Standard.
-
Sobke, A., et al. (2012). "The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces biofilm formation of Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy.
Sources
- 1. Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure-Activity Relationships, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Flow injection analysis for determination of 8-hydroxyquinoline
Application Note: High-Sensitivity Determination of 8-Hydroxyquinoline via Flow Injection Analysis (FIA)
Abstract
This application note details a robust, high-throughput Flow Injection Analysis (FIA) protocol for the quantification of 8-hydroxyquinoline (8-HQ) in pharmaceutical formulations and aqueous samples. Unlike conventional batch methods, this automated protocol utilizes an oxidative coupling reaction with p-aminophenol (PAP) in the presence of periodate to generate a stable indophenol dye.[1] The method offers superior sensitivity (LOD: 7.6 ng/mL), high sampling frequency (>80 samples/h), and reduced reagent consumption.
Introduction
8-Hydroxyquinoline (Oxine) is a critical heterocyclic compound widely used as a metal chelating agent, a bacteriostatic antiseptic in pharmaceuticals, and a fungistat in agriculture. Its ability to form stable complexes with metal ions makes it valuable for both therapeutic applications and analytical metallurgy.
Traditional determination methods (gravimetric, volumetric) are labor-intensive and lack sensitivity for trace analysis. While HPLC offers specificity, it incurs high operational costs and long run times. This FIA protocol bridges the gap, providing a rapid, cost-effective, and self-validating system suitable for QC environments and environmental monitoring.
Principle of Assay
The determination is based on the oxidative coupling reaction of 8-hydroxyquinoline with p-aminophenol (PAP) in an alkaline medium, catalyzed by potassium periodate (KIO₄) .
-
Hydrolysis/Conditioning: The sample is injected into an alkaline carrier stream (NaOH).
-
Coupling: The analyte encounters p-aminophenol.[1]
-
Oxidation: Potassium periodate oxidizes the mixture, facilitating the electrophilic attack of the oxidized PAP onto the 8-HQ ring.
-
Chromophore Formation: A blue-green indophenol dye is formed.
-
Detection: The absorbance of the dye is monitored spectrophotometrically at 596 nm .[1]
Reaction Scheme:
Instrumentation & Manifold Design
The system utilizes a three-channel FIA manifold.[1] Precise timing and controlled dispersion are critical for reproducible dye formation.
Required Components:
-
Pump: Peristaltic pump with 3 channels (Flow rate capability: 0.5 – 4.0 mL/min).
-
Injection Valve: 6-port rotary valve with a 500 µL sample loop.
-
Tubing: PTFE tubing (0.8 mm i.d.).
-
Detector: UV-Vis Spectrophotometer equipped with a flow cell (10 mm path length, 80 µL volume), set to 596 nm.
-
Data Station: Chart recorder or DAQ system for peak height analysis.
FIA Manifold Diagram
Caption: Three-channel FIA manifold for 8-HQ determination. Sample is injected into NaOH carrier, mixed with PAP, then oxidized by KIO4.
Reagents & Preparation
Caution: Prepare all solutions using deionized water (>18 MΩ·cm). NaOH is corrosive; wear appropriate PPE.
| Reagent | Concentration | Preparation Protocol |
| Carrier Stream (R1) | 4.0 M NaOH | Dissolve 160 g of NaOH pellets in approx. 800 mL water. Cool to room temperature and dilute to 1000 mL. Note: High alkalinity is required for indophenol stability. |
| Coupling Reagent (R2) | 100 µg/mL p-Aminophenol (PAP) | Dissolve 10 mg of pure p-aminophenol in 100 mL of 0.01 M NaOH. Prepare fresh daily to avoid oxidation. |
| Oxidant (R3) | 0.004 M Potassium Periodate (KIO₄) | Dissolve 0.92 g of KIO₄ in 1000 mL of water. Store in an amber bottle. |
| Stock Standard | 1000 µg/mL 8-HQ | Dissolve 0.100 g of 8-hydroxyquinoline in 5 mL of 1 M HCl (to aid solubility) and dilute to 100 mL with water. |
| Working Standards | 0.1 – 10.0 µg/mL | Serially dilute Stock Standard with water. |
Experimental Protocol
Workflow Overview
Caption: Operational workflow for routine analysis.
Step-by-Step Procedure:
-
System Startup: Turn on the spectrophotometer and allow the lamp to warm up for 20 minutes. Set wavelength to 596 nm.
-
Priming: Place all reagent lines into their respective bottles. Start the pump at a low speed, then ramp up to 3.2 mL/min (per channel). Check for bubbles in the tubing (tap tubing to dislodge).
-
Baseline Stabilization: Pump reagents through the system until a stable baseline is observed on the recorder. This typically takes 5–10 minutes as the refractive index stabilizes.
-
Calibration:
-
Inject the lowest standard (0.1 µg/mL).
-
Record the peak height (absorbance).
-
Repeat 3 times to ensure precision (RSD < 1%).
-
Proceed sequentially to the highest standard.
-
-
Sample Analysis: Inject samples (filtered through 0.45 µm filter) in triplicate.
-
Shutdown: Crucial: Switch all lines to deionized water and pump for at least 15 minutes to prevent NaOH crystallization or dye precipitation in the flow cell.
Method Optimization & Critical Parameters
To achieve the cited sensitivity (LOD ~7.6 ng/mL), the following parameters must be strictly controlled:
-
Alkalinity (NaOH Concentration): The formation of the indophenol dye is pH-dependent. A concentration of 4.0 M NaOH is optimal. Lower concentrations (< 2 M) result in slow reaction kinetics and broader peaks.
-
Reagent Flow Rates: A high flow rate (3.2 mL/min) is recommended to minimize dispersion and maximize peak height. If reagent consumption is a concern, flow can be reduced to 1.5 mL/min, but sensitivity may decrease by ~30%.
-
Reaction Coil Length:
-
Coil 1 (Sample + PAP): Short (50 cm) to mix sample and coupling agent.
-
Coil 2 (Oxidation): Longer (100–150 cm) to allow sufficient time for the color development before reaching the detector.
-
-
Interferences:
-
Tolerated: Na⁺, K⁺, Cl⁻, SO₄²⁻, Acetate.
-
Interfering: Strong reducing agents (Ascorbic acid) or other phenols (Catechol) may compete for the oxidant.
-
Validation & Performance Metrics
| Parameter | Value | Notes |
| Linear Range | 0.1 – 10.0 µg/mL | R² > 0.999 |
| Limit of Detection (LOD) | 7.6 ng/mL | Based on 3σ of blank |
| Throughput | 80 – 110 inj/h | Dependent on flow rate |
| Precision (RSD) | 0.6% | At 4 µg/mL (n=10) |
| Recovery | 98.5 – 102.0% | Spiked pharmaceutical samples |
Troubleshooting Guide
-
Drifting Baseline: Usually caused by temperature fluctuations affecting the high-concentration NaOH stream. Solution: Thermostat the reaction coils or allow longer equilibration.
-
Double Peaks: Indicates poor mixing or insufficient reagent excess. Solution: Increase coil length or reagent concentration.
-
Air Bubbles: Common in alkaline streams. Solution: Degas all solvents using ultrasonication or vacuum filtration before use. Install a debubbler before the flow cell.
-
Low Sensitivity: Check the freshness of the p-Aminophenol solution. It oxidizes (turns brown) over time, losing efficacy.
References
-
Estela, J. M., & Cerdà, V. (1986). FIA-spectrophotometric determination of 8-hydroxyquinoline with p-aminophenol. Talanta , 33(10), 827-830.
-
Ruzicka, J., & Hansen, E. H. (1988). Flow Injection Analysis. 2nd Edition, Wiley-Interscience.
-
Koukli, I. I., & Calokerinos, A. C. (1990). Flow injection chemiluminescence determination of 8-hydroxyquinoline. Analytica Chimica Acta , 236, 463-468.
Sources
Use of 8-hydroxyquinoline derivatives as anti-cancer agents
Abstract
This application note provides a rigorous framework for evaluating 8-hydroxyquinoline (8-HQ) derivatives as anti-cancer agents. Unlike traditional chemotherapy, these small molecules often function as "metallo-ionophores"—acting as Trojan horses to shuttle copper (Cu) into cancer cells, triggering oxidative stress and proteasome inhibition. This guide outlines the critical experimental workflows to distinguish true ionophores from simple chelators, validate the mechanism of action (MOA), and avoid common assay artifacts caused by the intrinsic fluorescence of the quinoline scaffold.
Strategic Overview: The "Trojan Horse" Mechanism
The efficacy of 8-HQ derivatives (e.g., Clioquinol, Nitroxoline) in oncology is frequently driven by the Copper Ionophore Hypothesis . Cancer cells exhibit "cuproplasia"—elevated intracellular copper levels required for angiogenesis and proliferation.
-
Chelators vs. Ionophores: A simple chelator strips metal from the cell (systemic depletion). An ionophore binds extracellular copper, crosses the lipophilic cell membrane, and releases the metal intracellularly or engages in redox cycling.
-
Therapeutic Gain: The 8-HQ-Copper complex inhibits the 20S proteasome and generates Reactive Oxygen Species (ROS) via Fenton-like chemistry, selectively killing cancer cells that are already under oxidative stress.
Mechanism of Action Diagram
The following diagram illustrates the pathway from extracellular chelation to intracellular toxicity.
Caption: Figure 1.[1][2] The dual-mechanism of 8-HQ copper ionophores: ROS generation via redox cycling and direct inhibition of the 20S proteasome.
Application Protocol I: Differential Cytotoxicity Screening
Objective: To determine if a new derivative acts as a copper ionophore or a simple chelator. Principle: If the compound is an ionophore, adding exogenous copper should enhance toxicity. If it is a simple chelator, adding copper should rescue the cells (by saturating the ligand).
Materials
-
Cells: Cancer lines (e.g., MDA-MB-231, A549) and Normal control (e.g., MCF-10A).
-
Reagents: CuCl₂ (stock 10 mM in water), 8-HQ derivative (stock in DMSO).
-
Assay: MTT or CellTiter-Glo (See "Critical Note" below).
Step-by-Step Workflow
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.
-
Preparation: Prepare two parallel treatment sets:
-
Set A (Drug Only): Serial dilution of 8-HQ derivative (0.1 µM – 100 µM).
-
Set B (Drug + Copper): Same serial dilution, but supplemented with a fixed non-toxic concentration of CuCl₂ (typically 10–20 µM).
-
Control: Run a "CuCl₂ only" control to ensure the metal alone is not toxic at the chosen concentration.
-
-
Incubation: Treat cells for 48–72 hours.
-
Readout: Measure viability.
Data Interpretation
| Observation (IC50 Shift) | Mechanism Classification | Action Item |
| IC50 (Set B) << IC50 (Set A) | Copper Ionophore | Proceed. The complex is more toxic than the ligand. |
| IC50 (Set B) >> IC50 (Set A) | Metal Chelator | Caution. Toxicity is due to stripping essential metals. |
| No Change | Metal Independent | Off-target mechanism or poor metal binding. |
CRITICAL EXPERT TIP: Many 8-HQ derivatives are fluorogenic. Avoid fluorescence-based viability assays (e.g., Resazurin/Alamar Blue) as the drug itself may fluoresce and skew results. Use Luminescence (ATP) or Colorimetric (MTT) assays.
Application Protocol II: Mechanistic Validation (ROS & Proteasome)
Once "ionophore" status is confirmed, validate the downstream effects.
A. ROS Generation Assay (Flow Cytometry)
-
Probe: Use DCFH-DA (2',7'-dichlorofluorescin diacetate).
-
Treatment: Treat cells with the IC50 concentration of the derivative for short intervals (1h, 3h, 6h).
-
Rescue Control (Essential): Pre-treat a duplicate set with N-acetylcysteine (NAC) (5 mM) for 1 hour.
-
Analysis:
-
Stain with 10 µM DCFH-DA for 30 min.
-
Analyze via Flow Cytometry (FITC channel).
-
Success Criteria: A right-shift in fluorescence that is abrogated by NAC pretreatment confirms ROS-dependent toxicity.
-
B. Proteasome Inhibition (Cell-Based)
8-HQ-Copper complexes often target the chymotrypsin-like activity of the proteasome.
-
Substrate: Suc-LLVY-AMC (fluorogenic peptide).[3]
-
Lysis: Treat cells for 24h, then lyse in passive lysis buffer (no EDTA/EGTA, as these strip the copper).
-
Reaction: Incubate lysate with Suc-LLVY-AMC (50 µM) at 37°C.
-
Kinetics: Measure fluorescence release (Ex 380nm / Em 460nm) over 60 mins.
-
Control: Bortezomib (positive control).
Application Protocol III: Physicochemical Characterization
Before biological testing, verify the complex formation.
-
UV-Vis Titration:
-
Dissolve ligand (20 µM) in buffer (PBS/DMSO mix).
-
Titrate with CuCl₂ (0 to 2 equivalents).
-
Result: Look for a bathochromic shift (red shift) or appearance of a new charge-transfer band (~400-450 nm). A clean isosbestic point indicates a stable equilibrium between free ligand and complex.
-
-
Stoichiometry: Perform a Job’s Plot (Method of Continuous Variation) to determine if the binding is 1:1, 1:2, or 2:1. This is vital for structural optimization.
Experimental Workflow Summary
Use this decision tree to guide your screening campaign.
Caption: Figure 2. Screening pipeline for identifying potent 8-HQ copper ionophores.
References
-
Shen, L., et al. (2016). "Nitroxoline induces cell apoptosis by inducing MDM2 degradation in small-cell lung cancer." Cell Death & Disease.[4] Link
-
Chen, D., et al. (2007). "Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts."[5] Cancer Research.[6] Link
-
Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds: a promising class of metal-binding agents in cancer therapy."[7] RSC Advances. Link
-
Tsvetkov, P., et al. (2022). "Copper induces cell death by targeting lipoylated TCA cycle proteins (Cuproptosis)." Science. Link
-
Caterina, M., et al. (2018). "Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases." Dalton Transactions. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrative proteomic and functional analyses provide novel insights into the action of the repurposed drug candidate nitroxoline in AsPC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-Hydroxy-5-quinolyl Phenyl Ketone (8-HQPK) Sensors
Core Mechanism & Sensor Logic
To troubleshoot effectively, you must understand the photophysics driving your sensor. 8-Hydroxy-5-quinolyl phenyl ketone (8-HQPK) operates on a "Turn-On" mechanism governed by the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) .[1]
-
The "OFF" State (Ligand Only): In the absence of metal ions, 8-HQPK undergoes ESIPT upon excitation.[1] The phenolic proton transfers to the quinoline nitrogen, forming a non-fluorescent keto-tautomer that decays non-radiatively.
-
The "ON" State (Metal Bound): When a metal ion (typically Zn²⁺, Al³⁺, or Mg²⁺) coordinates with the oxygen and nitrogen, the proton is displaced.[1] This blocks ESIPT, forcing the molecule to relax via fluorescence.
-
The Phenyl Ketone Effect: Unlike standard 8-hydroxyquinoline (8-HQ), the phenyl ketone group at position 5 is electron-withdrawing. This induces Internal Charge Transfer (ICT) , typically red-shifting the emission (often into the yellow-orange region) and increasing the acidity of the phenolic hydroxyl, altering the optimal pH range.
Troubleshooting Guides (Q&A)
Category A: Signal Intensity & Sensitivity
Q: My baseline fluorescence (ligand only) is surprisingly high. How do I lower the background? A: High background usually indicates solvent-mediated inhibition of ESIPT or contamination.
-
Check Solvent Polarity: Protic solvents (methanol, water) can form hydrogen bonds with the quinoline nitrogen, partially blocking the proton transfer even without metals. Switch to aprotic solvents (Acetonitrile, THF) to maximize the "OFF" state.
-
Verify pH: If your buffer pH is > 8.0, you may be deprotonating the ligand prematurely.[1] The anionic form of 8-HQPK is fluorescent even without metal. Adjust pH to slightly acidic/neutral (pH 6.0–7.2) to ensure the proton remains on the phenol until metal binding occurs.
Q: I see no fluorescence enhancement upon adding Zn²⁺. What is wrong? A: This is likely a stoichiometry or solubility issue.
-
Solubility Check: The 5-phenyl ketone group increases lipophilicity. If working in aqueous buffers, the ligand may be precipitating (aggregating) rather than binding. Add a co-solvent (e.g., 10-20% DMSO or EtOH) or a surfactant (CTAB/SDS) to solubilize the ligand.
-
Paramagnetic Quenching: Ensure your water source is free of Cu²⁺ or Fe³⁺.[1] These paramagnetic ions bind 8-HQ derivatives stronger than Zn²⁺ but quench fluorescence via electron transfer.
Category B: Selectivity & Interference[2][3]
Q: How do I distinguish between Al³⁺ and Zn²⁺ responses? A: 8-HQPK binds both, but the kinetics and spectral shifts differ due to the ketone's ICT effect.[1]
-
Spectral Shift: Al³⁺ complexes often emit at shorter wavelengths (blue-green) compared to Zn²⁺ (yellow-orange) due to the higher charge density of Aluminum polarizing the ligand differently.
-
EDTA Titration: Add EDTA.[1] Zn²⁺ complexes usually dissociate faster than Al³⁺ complexes due to the high stability constant of Al(HQ)₃.[1]
Q: The signal drifts over time.[1] Is the sensor photobleaching? A: 8-HQ derivatives are generally photostable.[1] Signal drift is more likely due to hydrolysis of the imine (if a Schiff base precursor) or pH drift .
-
Solution: Use a strong buffer (HEPES or MOPS, 50 mM) rather than simple saline. The phenyl ketone moiety alters the pKa, making the sensor more sensitive to slight pH changes than unsubstituted 8-HQ.[1]
Experimental Protocols
Protocol 1: Determination of Quantum Yield & Stoichiometry (Job’s Plot)
Objective: Validate the binding ratio (likely 1:2 for Zn²⁺ or 1:3 for Al³⁺) to ensure correct sensor loading.
-
Preparation: Prepare 100 µM stock solutions of 8-HQPK and Zn(ClO₄)₂ in Acetonitrile/HEPES (9:1 v/v).
-
Mixing: Prepare 11 vials. Vary the mole fraction of metal (
) from 0 to 1.0 while keeping the total concentration ( ) constant at 10 µM. -
Measurement: Record emission spectra (
nm; check absorption max). -
Analysis: Plot Fluorescence Intensity vs.
. The peak indicates stoichiometry (e.g., implies 1:2 Metal:Ligand).[1]
Protocol 2: pH Optimization Window
Objective: Find the "Sweet Spot" where background is low but sensitivity is high.
-
Buffer Set: Prepare 10 mM buffers ranging from pH 4.0 to 10.0 (Citrate -> Phosphate -> Borate).
-
Baseline Scan: Measure 10 µM 8-HQPK alone in each buffer. Target: Low Fluorescence.
-
Response Scan: Add 10 equiv. of Zn²⁺ to each. Target: High Fluorescence.
-
Selection: Choose the pH with the highest Signal-to-Noise ratio (
). Note: Expect this to be lower (pH 6-7) than unsubstituted 8-HQ due to the electron-withdrawing ketone.
Visualizing the Mechanism
The following diagram illustrates the molecular logic flow for optimizing the sensor response, detailing the competition between ESIPT (quenching) and Chelation (fluorescence).
Figure 1: Mechanistic pathway of 8-HQPK sensors. Optimization targets the suppression of the "OFF" pathway (ESIPT) via metal chelation and solvent selection.
Data Summary: Metal Ion Selectivity Profile
Typical response characteristics for 5-substituted 8-HQ derivatives in 50% MeCN/Water (HEPES pH 7.2).
| Metal Ion | Fluorescence Response | Spectral Color | Mechanism |
| Zn²⁺ | Strong Enhancement (+++) | Yellow-Orange | CHEF + ESIPT Inhibition |
| Al³⁺ | Strong Enhancement (+++) | Green | Rigid Chelation (High Stability) |
| Mg²⁺ | Moderate Enhancement (+) | Yellow | Weak binding (Requires high conc.)[1] |
| Cu²⁺ | Quenching (---) | Dark | Paramagnetic / Electron Transfer |
| Fe³⁺ | Quenching (---) | Dark | Paramagnetic / Electron Transfer |
| Ca²⁺/Na⁺ | No Response | N/A | No coordination geometry match |
References
-
Bardez, E., et al. (1997).[1] "Excited-State Intramolecular Proton Transfer in 8-Hydroxyquinoline Derivatives." Journal of Physical Chemistry B. Link
-
Xu, Z., et al. (2022). "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection." ACS Omega. Link
-
Jiang, P. & Guo, Z. (2004).[1] "Fluorescent detection of zinc in biological systems: recent development." Coordination Chemistry Reviews. Link[1]
-
Albrecht, M. (2005). "8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors." Organic Letters. Link
-
Biswas, N., et al. (2025).[1][2] "Computational study on ESIPT in 8-hydroxyquinoline derivatives." Journal of Molecular Modeling. Link
Sources
Reducing byproducts in the Betti reaction for 8-hydroxyquinoline inhibitor synthesis
Ticket ID: 8HQ-BETTI-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary & Mechanistic Insight
Welcome to the Betti Reaction Technical Support Center. You are likely here because your synthesis of 7-aminomethyl-8-hydroxyquinoline derivatives (Betti bases) has resulted in low yields, regioisomeric mixtures, or the dreaded "sticky tar" instead of a crystalline solid.
The Betti reaction on 8-hydroxyquinoline (8-HQ) is a modified Mannich condensation involving three components: 8-HQ , an aromatic aldehyde , and a primary/secondary amine .[1] Unlike standard phenols, 8-HQ possesses a pyridine nitrogen and a hydroxyl group, creating a unique "chelating scaffold" that influences reactivity.
The Core Challenge: Kinetic vs. Thermodynamic Control
The reaction targets the C-7 position (ortho to the hydroxyl) due to hydrogen bonding stabilization of the transition state. However, three primary failure modes exist:
-
Imine Hydrolysis: The intermediate imine is unstable and reverts to starting materials if water is not managed or if the equilibrium isn't driven forward.
-
Polymerization/Oxidation: 8-HQ is electron-rich and prone to oxidative polymerization, leading to dark tars.
-
Bis-Alkylation: While C-7 is favored, high temperatures or excess reagents can activate the C-5 position (para to hydroxyl), or cause double addition if using diamines.
Visualizing the Pathway & Failure Points
The following diagram maps the reaction logic and where specific byproducts are generated.
Figure 1: Mechanistic pathway of the Betti reaction on 8-HQ, highlighting critical reversible steps (hydrolysis) and irreversible byproduct formation (oxidation/bis-alkylation).
Troubleshooting Guide
This section addresses specific symptoms reported by users. Locate your issue below for immediate corrective actions.
Issue A: The "Sticky Oil" Phenomenon
Symptom: The reaction completes, but instead of a precipitate, you obtain a viscous, dark oil that refuses to crystallize. Root Cause: Inclusion of solvent traces, unreacted aldehyde, or oligomers preventing crystal lattice formation. Corrective Protocol:
-
The Trituration Fix: Do not rotovap to dryness immediately. Decant the supernatant. Add cold Ethanol (EtOH) or Diethyl Ether . Scratch the flask wall with a glass rod to induce nucleation.
-
Solvent Swap: If the oil persists, dissolve it in a minimum amount of hot EtOH and add water dropwise until turbid. Let it stand at 4°C overnight.
-
The "Green" Prevention: Switch to water as the reaction solvent. The "hydrophobic effect" forces the organic reactants together, accelerating the reaction and often causing the pure product to precipitate out as a solid, avoiding the oil phase entirely [1].
Issue B: Low Yield / Unreacted Starting Material
Symptom: TLC shows spots for aldehyde and 8-HQ even after 24h. Root Cause: The imine formation is reversible and unfavorable. Corrective Protocol:
-
Catalyst Upgrade: Move from uncatalyzed conditions to Lewis Acid Catalysis . The addition of 10 mol%
or can drastically lower activation energy [2]. -
Microwave Irradiation: Conventional heating is slow. Microwave synthesis at 100–120°C can drive the reaction to completion in minutes rather than days [3].
-
Stoichiometry Check: Ensure a slight excess of amine and aldehyde (1.1 equiv) relative to 8-HQ to push the equilibrium.
Issue C: Impurity Profile (Bis-Betti Formation)
Symptom: Mass spec shows a peak at [2M - amine] or higher molecular weights. Root Cause: If using a highly reactive aldehyde (e.g., formaldehyde) or excess reagents, the C-5 position may react. Corrective Protocol:
-
Temperature Control: Keep reaction temperature below 80°C. C-7 substitution is kinetically favored; C-5 requires higher energy.
-
Slow Addition: Add the aldehyde dropwise to the mixture of amine and 8-HQ to prevent local high concentrations.
Optimized Experimental Protocols
Choose the protocol that fits your available equipment and green chemistry requirements.
Protocol A: The "Green" Water-Mediated Synthesis (Recommended)
Best for: High purity, simple workup, avoiding toxic solvents.
-
Reagents: Mix 8-Hydroxyquinoline (1.0 mmol), Aromatic Aldehyde (1.0 mmol), and Secondary Amine (1.1 mmol).
-
Solvent: Add 3–5 mL of deionized water. (Note: Reagents may not dissolve; this is expected).
-
Condition: Reflux at 100°C for 6–12 hours with vigorous stirring. The hydrophobic effect will drive the organic components to react.
-
Workup:
-
Cool to room temperature.
-
The product should precipitate as a solid.
-
Filter and wash with cold water followed by a small amount of cold ethanol.
-
Yield Expectation: 85–95%.
-
Protocol B: Solvent-Free Catalysis
Best for: Speed and difficult substrates.
-
Catalyst: Mix reagents (1:1:1 ratio) with 5 mol%
. -
Condition: Heat the neat mixture (no solvent) to 110°C.
-
Observation: The mixture will melt. Stir for 10–20 minutes.
-
Workup: Cool to solidify. Triturate with Ethanol/Water to remove the catalyst. Recrystallize from hot ethanol.
Data Comparison: Catalyst Efficiency
| Catalyst System | Reaction Time | Yield (Avg) | Green Metric | Reference |
| None (Ethanol Reflux) | 24–48 h | 40–60% | Moderate | [4] |
| Water (Hydrophobic) | 6–12 h | 85–95% | Excellent | [1] |
| 15 min | 90–98% | Good | [2] | |
| Microwave ( | 5–10 min | 88–95% | Excellent | [3] |
Workflow Decision Tree
Use this flowchart to determine your next experimental step based on your current result.
Figure 2: Decision tree for reaction workup and purification.
Frequently Asked Questions (FAQ)
Q: Why does 8-HQ react at C-7 and not C-5? A: While both positions are activated, the C-7 position allows for a six-membered hydrogen-bonded transition state involving the phenolic hydroxyl group and the incoming imine nitrogen. This "internal activation" significantly lowers the energy barrier for C-7 substitution [5].
Q: Can I use paraformaldehyde instead of aromatic aldehydes? A: Yes, but be cautious. Formaldehyde is highly reactive and less bulky, increasing the risk of bis-substitution (reaction at both C-7 and C-5 or linking two 8-HQ molecules). Use strict 1:1 stoichiometry and lower temperatures (room temp) [6].
Q: My product is stuck in the water phase during the Green Protocol. How do I extract it? A: Betti bases are amphoteric. If the pH is too low (acidic), the pyridine nitrogen is protonated; if too high, the phenol is deprotonated. Adjust the pH to the isoelectric point (typically pH 7.0–7.5) to maximize precipitation. If it remains soluble, extract with Ethyl Acetate.
References
-
Gao, S., et al. (2017). "Highly efficient one-pot three-component Betti reaction in water using reverse zinc oxide micelles."[2] RSC Advances. Link
-
Sharma, P., et al. (2025). "Comparative study of different catalysts for Betti base synthesis." BenchChem Technical Review. Link
-
Saha, M., et al. (2015). "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases."[1][3][4] Chemical Communications.[3] Link
-
Olyaei, A., & Sadeghpour, M. (2019).[2] "Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol)." RSC Advances. Link
-
Cardoso, A. L., et al. (2021). "Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products." Molecules. Link
-
Szennyes, E., et al. (2021).[5] "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." Molecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the green synthesis of Betti bases and their applications: a review [ouci.dntb.gov.ua]
- 3. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Method Refinement for the HPLC Analysis of 8-Hydroxyquinoline (8-HQ)
From: Dr. Alex V., Senior Application Scientist To: Analytical Development Team Subject: Troubleshooting & Optimization Strategy for 8-HQ Analysis
Executive Summary & Core Challenges
Welcome to the technical support center for 8-Hydroxyquinoline (8-HQ). If you are analyzing this compound, you have likely encountered peak tailing , retention drift , or low sensitivity .
These issues are not random; they are intrinsic to the molecular structure of 8-HQ. To solve them, we must address two fundamental properties:
-
Metal Chelation: 8-HQ is a bidentate ligand.[1] It aggressively scavenges iron (Fe) and nickel (Ni) ions from stainless steel HPLC pathways and trace metals within silica stationary phases. This "stickiness" causes severe tailing and carryover.
-
Amphoterism: 8-HQ possesses two ionizable groups (a basic pyridine nitrogen and an acidic phenolic hydroxyl). Its retention is hypersensitive to pH changes near its pKa values.
This guide provides self-validating protocols to neutralize these variables.
Troubleshooting & Optimization (Q&A)
Category A: Peak Shape & Tailing
Q: My 8-HQ peak is tailing significantly (As > 1.5), even on a new C18 column. Why?
A: You are likely observing "Secondary Metal Interactions." Standard silica-based C18 columns contain trace metal impurities. Furthermore, the frits and tubing in your HPLC system release Fe/Ni ions. 8-HQ binds to these sites, creating a "mixed-mode" retention mechanism (partitioning + chelation) that drags the peak tail.
The Fix: Mobile Phase Additives & Column Choice You must mask these metal sites.
-
Protocol: Add EDTA (Ethylenediaminetetraacetic acid) to your aqueous mobile phase. A concentration of 0.5 – 1.0 mM is sufficient to sequester free metal ions.
-
Alternative: Use a "Base-Deactivated" or Hybrid Silica column (e.g., Ethylene Bridged Hybrid) which has fewer active silanols and lower metal content.
-
Extreme Case: Switch to a Polymeric Column (PLRP-S) . These are chemically inert and contain no silica-bound metals, completely eliminating chelation-induced tailing.
Category B: Retention Time Instability
Q: The retention time shifts by ±0.5 minutes between runs. Is my pump failing?
A: It is likely a pH control issue, not a pump issue. 8-HQ has two pKa values:
-
pKa₁ ≈ 5.0 (Protonation of Nitrogen)
-
pKa₂ ≈ 9.9 (Deprotonation of Hydroxyl)
If your mobile phase pH is near 5.0 or 9.9, small fluctuations in buffer preparation or temperature will drastically change the ionization state of the molecule (from cationic to neutral, or neutral to anionic), shifting retention.
The Fix: Buffer Thermodynamics
-
Target pH: Operate at pH 2.5 – 3.0 (fully cationic species) or pH 7.0 – 8.0 (neutral species, if using a polymer column).
-
Buffer Capacity: Use 20-50 mM Phosphate or Formate buffer. Avoid unbuffered water/organic mixtures.
Category C: Sensitivity & Detection
Q: I need lower LODs. Can I use Fluorescence Detection (FLD)?
A: Yes, but with caveats. Free 8-HQ is weakly fluorescent in aqueous media due to excited-state proton transfer (ESPT). However, it becomes highly fluorescent when:
-
It is complexed with metals (e.g., Al, Zn).
-
It is in a highly acidic or organic environment.
The Fix: Wavelength Selection
-
UV (Standard): 250 nm (Max absorbance).
-
FLD (Trace Analysis): Excitation ~370 nm / Emission ~496 nm.
-
Note: If using FLD, ensure your mobile phase pH is consistent, as fluorescence intensity is pH-dependent.
-
Visualizing the Troubleshooting Logic
The following diagram outlines the decision-making process for stabilizing 8-HQ chromatography.
Figure 1: Decision tree for diagnosing and resolving common 8-HQ chromatographic anomalies.
Recommended Experimental Protocols
Protocol A: The "Gold Standard" Robust Method
Use this method as your baseline. It is designed to suppress metal interactions and stabilize pH.
| Parameter | Specification | Rationale |
| Column | C18 (End-capped) or Phenyl-Hexyl, 150 x 4.6 mm, 5 µm | Phenyl phases offer unique |
| Mobile Phase A | 25 mM Potassium Phosphate (pH 3.0) + 1 mM EDTA | Low pH protonates the nitrogen (stable cation); EDTA masks system metals. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |
| Isocratic Ratio | 80% A / 20% B (Adjust k' as needed) | 8-HQ is relatively polar; high aqueous content is usually required. |
| Flow Rate | 1.0 mL/min | Standard backpressure. |
| Detection | UV @ 250 nm | Max absorbance for the quinoline core. |
| Temperature | 35°C | Improves mass transfer and peak sharpness. |
Protocol B: System Passivation (Deep Cleaning)
If you observe "ghost peaks" or carryover, your HPLC system surfaces may be saturated with 8-HQ-Metal complexes.
-
Remove the Column: Install a union connector.
-
Prepare Wash Solvent: 30% Methanol / 70% Water containing 10 mM EDTA (pH adjusted to 8.0 with NaOH).
-
Why pH 8? EDTA is more soluble and effective as a chelator at higher pH.
-
-
Flush: Pump at 1.0 mL/min for 2 hours.
-
Rinse: Flush with 100% Water for 30 minutes, then 100% Methanol for 30 minutes.
Data Summary: Column Selection Matrix
| Column Chemistry | Metal Tolerance | Peak Shape (No EDTA) | Recommended pH Range | Best For |
| Standard Silica C18 | Low | Poor (Tailing) | 2.0 – 8.0 | Routine use (requires EDTA). |
| Hybrid (e.g., BEH) | Medium | Moderate | 1.0 – 12.0 | High pH applications. |
| Polymeric (PLRP-S) | High | Excellent | 1.0 – 14.0 | Trace analysis without EDTA. |
| Mixed-Mode (Primesep) | Medium | Good | 2.0 – 4.0 | Retaining 8-HQ in 100% aqueous. |
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
Sielc Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
-
Bolygo, E., et al. (2003).[2] Determination of antifungal proteins in soil by liquid chromatography. (Discusses EDTA usage for extraction/mobile phase). Analytical and Bioanalytical Chemistry.
-
MTC USA. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA.
-
Al-Kindy, S. M., et al. (2014). Spectrofluorimetric Determination of 8-Hydroxyquinoline. (Discusses fluorescence parameters).
Sources
Technical Support Center: Optimizing Suzuki Coupling of 8-Hydroxyquinoline Derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 8-hydroxyquinoline (8-HQ) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this important heterocyclic scaffold. The inherent chelating ability of the 8-hydroxyquinoline moiety presents specific hurdles that require careful consideration of reaction parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of 8-hydroxyquinoline derivatives challenging?
The primary challenge arises from the 8-hydroxyl group and the adjacent quinoline nitrogen. Together, they form a powerful bidentate chelate with the palladium catalyst. This chelation can sequester the active catalytic species, leading to catalyst deactivation and significantly low or no product yield. Consequently, direct coupling of an unprotected 8-hydroxyquinoline is often problematic.
Q2: Should I protect the 8-hydroxyl group before the reaction?
Yes, in most cases, protecting the 8-hydroxyl group is the most reliable strategy. Protection prevents catalyst chelation and allows for a much broader range of reaction conditions to be successfully employed.
-
Common Protecting Groups:
-
Tosyl (Ts): A robust protecting group that is stable under anhydrous Suzuki conditions. It can be readily removed post-coupling using suitable nucleophiles or basic hydrolysis.[1]
-
Benzyl (Bn): Another common choice, easily removed by catalytic hydrogenolysis.[1]
-
Other ethers (e.g., Methyl, MOM): While viable, their removal might require harsher conditions that could affect other functional groups on your molecule.
-
Q3: What are the essential components of a Suzuki-Miyaura coupling reaction?
The reaction is a palladium-catalyzed cross-coupling that forms a new carbon-carbon bond.[2]
-
Aryl or Vinyl Halide/Triflate: Your 8-hydroxyquinoline derivative (e.g., 5-bromo-8-tosyloxyquinoline).
-
Organoboron Reagent: Typically an arylboronic acid or a more stable boronic ester (e.g., pinacol ester).
-
Palladium Catalyst: A source of palladium, often a Pd(0) or Pd(II) precatalyst.
-
Ligand: Usually a phosphine-based ligand that stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Activates the organoboron reagent for the transmetalation step.[3]
-
Solvent: Provides the medium for the reaction, which can be a single organic solvent or a biphasic mixture with water.[4]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] The choice of reagents directly impacts the efficiency of each step.
Troubleshooting Guide: Common Problems & Solutions
Problem 1: My reaction shows low or no conversion to the desired product.
This is the most frequent issue and can stem from several sources. A systematic approach is key to identifying the root cause.[7]
Question: Is my palladium catalyst active?
-
Plausible Cause: The palladium precatalyst, especially Pd(II) sources, may not be efficiently reduced to the active Pd(0) species. Some catalysts like Pd₂(dba)₃ can also degrade over time.[7] Phosphine ligands can be oxidized by trace oxygen, preventing them from coordinating to the palladium.[7]
-
Troubleshooting Steps:
-
Use a Reliable Precatalyst: Consider using modern, air-stable Pd(0) precatalysts like those developed by the Buchwald group (e.g., SPhos or XPhos G3/G4 precatalysts). These are designed for reliable activation.[7][8]
-
Ensure Ligand Quality: Use fresh phosphine ligands or those that have been stored properly under an inert atmosphere to prevent oxidation.[7]
-
Degas Rigorously: Oxygen is detrimental. It deactivates the Pd(0) catalyst. Ensure all solvents and the final reaction mixture are thoroughly degassed.[7] See the protocol below for effective degassing techniques.
-
Question: Have I chosen the correct base and solvent?
-
Plausible Cause: The base is critical for activating the boronic acid, and its effectiveness is highly dependent on the solvent system.[3] Poor solubility of the base or reactants can stall the reaction.
-
Troubleshooting Steps:
-
Screen Different Bases: If a common base like K₂CO₃ isn't working, try others. K₃PO₄ is an excellent choice, especially for anhydrous conditions. Cs₂CO₃ is more soluble in organic solvents and can be effective in challenging couplings.[3][9]
-
Optimize the Solvent System: For protected 8-HQ derivatives, anhydrous conditions are often successful.[1] Toluene, dioxane, or 2-MeTHF are excellent starting points.[9] If using an aqueous system (e.g., Toluene/Water or Dioxane/Water), ensure vigorous stirring to maximize the interface between the two phases where the reaction occurs.[7]
-
Check Solubility: Ensure your starting materials and base are at least partially soluble in the chosen solvent at the reaction temperature. If solubility is a major issue, consider a more polar solvent like DMF, but be aware it can sometimes complicate product isolation.[9][10]
-
Question: Is the reaction temperature optimal?
-
Plausible Cause: Many Suzuki couplings require heat to proceed at a reasonable rate. Room temperature reactions are often sluggish unless highly reactive substrates and catalysts are used.
-
Troubleshooting Steps:
-
Increase the Temperature: If the reaction is clean but slow at a lower temperature (e.g., 80 °C), cautiously increasing it to 90-110 °C can significantly improve the rate.[7]
-
Monitor for Decomposition: Be aware that excessive heat can also accelerate catalyst decomposition (indicated by the formation of palladium black) and other side reactions.[7]
-
Problem 2: I'm observing significant side products, mainly homocoupling of my boronic acid.
Question: Why am I getting boronic acid homocoupling (Ar'-Ar')?
-
Plausible Cause: The most common cause of homocoupling is the presence of oxygen. Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[7]
-
Troubleshooting Steps:
-
Improve Degassing: This cannot be overstated. Your degassing procedure must be rigorous. Sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes followed by maintaining a positive pressure of inert gas throughout the reaction is critical. For maximum oxygen removal, use several "freeze-pump-thaw" cycles.[7]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can mitigate homocoupling that sometimes occurs during the in-situ reduction of Pd(II) sources like Pd(OAc)₂, a process which can consume the boronic acid.[7]
-
Problem 3: My boronic acid seems to be degrading, leading to protodeboronation.
Question: Why is my starting material being consumed but I'm not forming the product, only the proto-deboronated arene (Ar'-H)?
-
Plausible Cause: Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by excessively harsh basic conditions, high temperatures, or the presence of too much water, especially with sensitive boronic acids.[9]
-
Troubleshooting Steps:
-
Use a Milder or Anhydrous Base: Switch from strong aqueous bases (like NaOH) to milder inorganic bases. Anhydrous K₃PO₄ or KF are excellent alternatives that minimize this side reaction.[9][10]
-
Use a More Stable Boron Reagent: Boronic acids can be unstable. Consider converting your boronic acid to a more robust boronate ester, such as a pinacol ester (Bpin) or an MIDA boronate. These are significantly more stable to protodeboronation and release the boronic acid slowly under the reaction conditions.[4][9]
-
Reduce Water Content: If running a biphasic reaction, try reducing the amount of water or switching to an anhydrous solvent system.[9]
-
Data Tables for Reaction Optimization
For a systematic approach to optimization, it's helpful to screen key parameters. The tables below list common choices.[3][9][11]
| Table 1: Common Palladium Catalysts & Ligands | Table 2: Common Bases | Table 3: Common Solvents |
| Catalyst/Precatalyst | Base | Solvent(s) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene / H₂O |
| Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Dioxane / H₂O |
| PdCl₂(dppf) | K₃PO₄ (often anhydrous) | 2-MeTHF / H₂O |
| XPhos G3/G4 Pd | Na₂CO₃ | Acetonitrile (ACN) / H₂O |
| SPhos G3/G4 Pd | KF | Dimethylformamide (DMF) |
| Pd/C (heterogeneous) | NaOH / KOH (use with care) | Tetrahydrofuran (THF) / H₂O |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Screening
This protocol is intended for small-scale screening to identify optimal conditions.
-
Reagent Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the protected 8-hydroxyquinoline halide (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).[12]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three to five times.
-
Addition of Catalyst & Ligand: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos G3 Pd, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for Troubleshooting a Failed Reaction
When a reaction fails, a logical decision-making process can save significant time and resources.
References
-
Kieffer, C., et al. (2013). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
Feng, L., et al. (2024). Palladium catalyst immobilized on functionalized hyper–cross-linked polymers with 8-hydroxyquinoline as monomer for Suzuki–Miyaura coupling reactions. ResearchGate. Available at: [Link]
-
Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]
-
El-Darzi, N., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. PMC. Available at: [Link]
-
Reddit r/Chempros. (2026). Struggling on suzuki couplings. Reddit. Available at: [Link]
-
Chen, J., Wan, L., et al. (2020). Photocatalytic Suzuki–Miyaura Coupling Reactions over Palladium Anchored on 8‐Hydroxyquinoline‐Based Polymers. ResearchGate. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
Legrand, F.-X., et al. (2018). A Calix[13]arene-Based Catalyst for Suzuki–Miyaura Couplings with Reduced Pd_Leaching. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. Available at: [Link]
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ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]
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Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
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ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
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Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals. Available at: [Link]
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ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Fluorescent Properties of 8-Hydroxyquinoline Derivatives
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is a critical step that can significantly impact experimental outcomes. Among the vast array of available fluorophores, 8-hydroxyquinoline (8-HQ) and its derivatives stand out for their versatile applications, ranging from fluorescent chemosensors for metal ions to components in organic light-emitting diodes (OLEDs).[1] This guide provides an in-depth comparison of the fluorescent properties of various 8-hydroxyquinoline derivatives, supported by experimental data and protocols, to aid in the rational selection of these powerful molecular tools.
The 8-Hydroxyquinoline Scaffold: A Foundation for Fluorescence
8-Hydroxyquinoline itself is a weakly fluorescent molecule. This is attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[1][2] However, this characteristic is also the key to its utility. Chelation with metal ions or chemical modification of the 8-HQ core can disrupt this ESIPT process, leading to a significant enhancement of fluorescence.[1][2][3][4] This "on-off" switching mechanism makes 8-HQ derivatives highly effective as sensors.[3] The versatility of the 8-HQ scaffold allows for the synthesis of a wide range of derivatives with tunable photophysical properties.[5][6][7]
Experimental Characterization of Fluorescent Properties
A thorough understanding of a fluorophore's properties is paramount for its effective application. The following section outlines the key experimental procedures for characterizing the fluorescent properties of 8-hydroxyquinoline derivatives.
Core Photophysical Parameters
Ideal fluorescent probes for most applications should exhibit high photostability, a large extinction coefficient, and a high fluorescence quantum yield.[8] The key parameters to be determined are:
-
Absorption and Emission Spectra: These spectra reveal the wavelengths at which the molecule absorbs and emits light, respectively.
-
Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[9][10]
-
Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally desirable to minimize self-absorption.
-
Fluorescence Lifetime (τ): The average time a molecule remains in its excited state before returning to the ground state.
Protocol for Determining Relative Fluorescence Quantum Yield
The comparative method is a widely used and accurate technique for determining the relative fluorescence quantum yield of a compound.[9][11] It involves comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.
Materials and Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Solvent for dissolving the sample and standard
-
8-hydroxyquinoline derivative (the "unknown")
Step-by-Step Procedure:
-
Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11][12]
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the unknown sample.
-
Calculate the slope (gradient) of the linear fit for each plot.
-
Calculate the quantum yield of the unknown sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the unknown and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the unknown and the standard (if different).
-
Causality Behind Experimental Choices:
-
Low Absorbance: Keeping the absorbance below 0.1 minimizes the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution, leading to an underestimation of the quantum yield.[11][12]
-
Same Solvent: Using the same solvent for both the sample and the standard minimizes variations in the refractive index and other solvent-dependent photophysical properties.
-
Comparative Method: This method provides more accurate results than the single-point method by accounting for variations in instrument response and sample concentration.[9]
Comparative Analysis of 8-Hydroxyquinoline Derivatives
The fluorescent properties of 8-hydroxyquinoline derivatives can be significantly altered by introducing different substituents at various positions on the quinoline ring.
Effect of O-Substitution
Modification at the 8-hydroxyl group has a profound impact on the fluorescence.
-
Ether Derivatives: Replacing the hydroxyl proton with an alkyl chain, as in 8-methoxyquinoline and 8-octyloxyquinoline, can lead to increased fluorescence intensity compared to the parent 8-HQ. This is because the excited-state proton transfer is inhibited.[3]
-
Ester Derivatives: In contrast, ester derivatives of 8-HQ have been shown to exhibit lower fluorescence than 8-HQ itself.[3]
Effect of Ring Substitution
Substituents on the quinoline ring can tune the electronic properties and, consequently, the fluorescence characteristics.
-
Electron-Donating Groups: The introduction of electron-donating groups at the C-5 or C-7 positions is predicted to cause a red-shift (a shift to longer wavelengths) in the emission of their metal complexes.[1]
-
Electron-Withdrawing Groups: Conversely, attaching electron-withdrawing groups at the same positions is expected to result in a blue-shift (a shift to shorter wavelengths).[1]
-
Substitutions at C-2 and C-5: Studies have shown that substitutions at the 2- and 5-positions of the 8-hydroxyquinoline ring can lead to a red-shift in the luminescence wavelength compared to the unsubstituted 8-hydroxyquinoline.[6]
Complexation with Metal Ions
The most significant change in the fluorescence of 8-hydroxyquinoline derivatives often occurs upon chelation with metal ions. The formation of metal complexes restricts the intramolecular rotation and inhibits the non-radiative decay pathways, leading to a dramatic increase in fluorescence intensity.[1] For instance, the cadmium complex of 8-hydroxyquinoline-5-sulfonic acid is significantly more fluorescent than most other metal chelates.[13] The fluorescence of these complexes can also be influenced by the solvent environment.[13]
The following table summarizes the photophysical properties of selected 8-hydroxyquinoline derivatives and their metal complexes.
| Derivative | Substituent(s) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Notes | Reference |
| 8-Hydroxyquinoline (8-HQ) | None | - | - | Very low | Weakly fluorescent due to ESIPT.[1][2][4] | [1][2][4] |
| 8-Octyloxyquinoline | 8-Octyloxy | - | - | Higher than 8-HQ | Increased fluorescence due to inhibition of ESIPT. | [3] |
| Quinolin-8-yl benzoate | 8-Benzoyloxy | - | - | Lower than 8-HQ | Esterification reduces fluorescence. | [3] |
| (8-hydroxyquinolin-5-yl)methyl benzoate | 5-Benzoyloxymethyl | 317 | - | - | Used as a fluorescent sensor for Zn²⁺.[14] | [14] |
| 5-[(4-styryl-benzylidene)-amino]-quinolin-8-ol | 5-Substituted | - | Red-shifted vs 8-HQ | - | Luminescence wavelength shifted to red. | [6] |
| 2-[2-(9-ethyl-9H-carbazol-2yl)-vinyl]-quinolin-8-ol | 2-Substituted | - | Red-shifted vs 8-HQ | - | Long fluorescence lifetime. | [6] |
| Zn(II) complex of 2-[2-(9-ethyl-9H-carbazol-2yl)-vinyl]-quinolin-8-ol | 2-Substituted | - | - | - | Long fluorescence lifetime in benzene. | [6] |
| Diaza-18-crown-6 hydroxyquinoline (DCHQ) | Crown ether | - | - | Strong increase upon Mg²⁺ binding | Selective fluorescent sensor for Mg²⁺.[15] | [15] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of the fluorescent properties of different 8-hydroxyquinoline derivatives.
Caption: Workflow for comparing the fluorescent properties of 8-hydroxyquinoline derivatives.
Conclusion
The 8-hydroxyquinoline scaffold provides a versatile platform for the development of fluorescent probes with a wide range of properties. By strategically modifying the core structure through substitution at the hydroxyl group or on the quinoline ring, researchers can fine-tune the excitation and emission wavelengths, quantum yield, and sensing capabilities of these molecules. The chelation of 8-hydroxyquinoline derivatives with metal ions offers a powerful mechanism for fluorescence enhancement, making them invaluable tools for the detection and imaging of biologically and environmentally important cations. A thorough experimental characterization, following the protocols outlined in this guide, is essential for selecting the optimal 8-hydroxyquinoline derivative for a specific research application.
References
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Joo, C., et al. (2013). Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging. PMC. [Link]
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Wang, P., et al. (2011). Synthesis and Photophysical Characterization of Dendritic 8-Hydroxyquinoline Complexes. Advanced Materials Research. [Link]
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Rettig, W., & Lapouyade, R. (1994). Photophysical Properties of Fluorescence Probes. 2. A Model of Multiple Fluorescence for Stilbazolium Dyes Studied by Global Analysis and Quantum Chemical Calculations. The Journal of Physical Chemistry. [Link]
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Gunawardene, N., et al. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of the National Science Foundation of Sri Lanka. [Link]
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Zhang, Z., et al. (2007). Synthesis and photoluminescence properties of 8-hydroxyquinoline derivatives and their metallic complexes. Frontiers of Chemistry in China. [Link]
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Abdel-Shafi, A. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
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Dasgupta, P. K., & Jackson, K. (1986). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry. [Link]
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Goldman, M., & Wehry, E. L. (1972). Investigation of excited singlet state properties of 8-hydroxyquinoline and its derivatives by fluorescence spectrometry. Analytical Chemistry. [Link]
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Uddin, M. N. (2020). Photophysical Properties of the Fluorescence Probes under Different Conditions. ResearchGate. [Link]
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Al-Hamdani, A. A. S., et al. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules. [Link]
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Uddin, M. N. (2019). Fluorescence probes for bioimaging: synthesis, photophysical propertie. Digital Commons @ NJIT. [Link]
-
Ramesan, S., et al. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. [Link]
-
Beeby, A. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]
-
Kwon, O. H., et al. (2016). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. Physical Chemistry Chemical Physics. [Link]
-
Van der Vlag, R., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. [Link]
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Kwon, O. H., et al. (2016). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. RSC Publishing. [Link]
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Gaigalas, A. K., & Li, L. (2009). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology. [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]
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Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society. [Link]
- Wang, J., et al. (2019). Method for synthesizing 8-hydroxyquinoline.
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Zhang, Z., et al. (2007). Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes with blue-shifted emission wavelength in MeOH at 2 × 10 ⁻⁵ mol /L ⁻⁵ mol/L. ResearchGate. [Link]
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Kaczor, A. A., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. [Link]
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Comparative analysis of the metal chelating affinities of 8-hydroxyquinoline derivatives
Executive Summary: The Shift from Sequestration to Chaperoning
In the development of metallotherapeutics for neurodegenerative and oncological indications, the paradigm has shifted from "gross chelation" (systemic depletion) to "metal chaperoning" (redistribution). 8-Hydroxyquinoline (8-HQ) derivatives represent the scaffold of choice for this delicate balance.
This guide objectively compares the physicochemical performance of key 8-HQ derivatives—specifically Clioquinol (CQ) , PBT2 , and Nitroxoline . Unlike standard chelators (e.g., EDTA, DFO) which possess high stability constants ($ \log K > 20
Mechanistic Foundation: The 8-HQ Pharmacophore
The 8-hydroxyquinoline scaffold functions as a bidentate ligand.[1] The heterocyclic nitrogen (N1) and the phenolate oxygen (O8) form a five-membered chelate ring with divalent metal ions ($ M^{2+} $).
Structural Determinants of Affinity
The affinity is governed by the basicity of the donor atoms.
-
Electron-Withdrawing Groups (EWGs): Substituents at positions 5 and 7 (e.g., Cl, I, NO
) lower the $ pK_a \log \beta $) compared to the parent 8-HQ. -
Steric Factors: Bulky groups at position 2 (adjacent to the Nitrogen) can sterically hinder the formation of saturated $ ML_2 $ or $ ML_3 $ complexes, altering selectivity.
Visualization: Chelation Dynamics & SAR
Figure 1: Structure-Activity Relationship (SAR) of the 8-HQ scaffold. Substituents at positions 5, 7, and 2 dictate the thermodynamic stability and kinetic lability of the metal complex.
Comparative Analysis: Performance Metrics
The following data synthesizes experimental stability constants and physicochemical properties. Note that Conditional Stability (at pH 7.[2]4) is more biologically relevant than absolute cumulative stability ($ \log \beta $).
Table 1: Physicochemical Profile of 8-HQ Derivatives
| Derivative | Structure / Modification | Lipophilicity ( | BBB Permeability | Clinical Status | ||
| 8-HQ (Parent) | Unsubstituted | ~23.0 | ~17.0 | 1.8 | Moderate | Toxic (non-specific) |
| Clioquinol (CQ) | 5-chloro-7-iodo | ~20.5 | ~15.5 | 3.5 | High | Withdrawn (Oral) / Topical |
| PBT2 | 5,7-dichloro-2-(dimethylamino) | Lower than CQ | Moderate | 2.8 | Very High | Phase II (Alzheimer's/Huntington's) |
| Nitroxoline | 5-nitro | ~19.8 | ~14.2 | 1.9 | Moderate | Approved (UTI), Repurposing (Cancer) |
*
Analysis of Selectivity
All derivatives follow the Irving-Williams Series :
-
Cu(II) Selectivity: The high affinity for Copper over Zinc is intrinsic to the scaffold. However, the therapeutic window requires the drug to release Zinc readily (to support synaptic function) while sequestering Copper (to prevent oxidative stress).
-
PBT2 Advantage: The dimethylamino group at position 2 introduces a "ternary complex" capability. PBT2 can form stable ternary species with metals and amino acid residues (like Histidine), facilitating metal transport across membranes rather than simple trapping.
Experimental Protocol: Potentiometric Determination of Stability Constants
To validate these values in your own lab, Potentiometric Titration is the requisite method. UV-Vis is a secondary alternative if the complex precipitates.
Prerequisite: The "Self-Validating" Setup
-
Ionic Strength: Must be constant (e.g., $ 0.1,M,KCl $ or $ NaNO_3 $) to maintain activity coefficients.
-
Carbonate-Free Base: $ NaOH $ must be standardized against Potassium Hydrogen Phthalate (KHP) immediately before use to prevent carbonate errors affecting the buffer region.
-
Inert Atmosphere: High-purity Nitrogen or Argon purge is mandatory to prevent $ CO_2 $ absorption and oxidation of the ligand.
Workflow Diagram
Figure 2: Potentiometric Titration Workflow for determining stability constants ($ \log \beta $).
Step-by-Step Methodology
-
Solution Prep: Prepare a $ 1 \times 10^{-3},M $ solution of the ligand in $ 50% , v/v $ dioxane-water (due to lipophilicity of CQ/PBT2) containing $ 0.1,M,KCl $. Acidify with known excess $ HCl $.
-
Calibration: Titrate the background electrolyte (without ligand) with standardized $ NaOH
E^\circ pK_w $) specific to the solvent mixture. -
Ligand Titration: Titrate the acidified ligand solution with $ NaOH
pK_a1 $ for $ NH^+ $, $ pK_a2 $ for $ OH $). -
Complex Titration: Add metal salt (e.g., $ CuCl_2 $) at ratios of 1:1, 1:2, and 1:4 (Metal:Ligand). Titrate with $ NaOH $.[5]
-
Observation: A pH drop compared to the ligand-only curve indicates complex formation (protons are displaced by metal).
-
-
Calculation: Use non-linear least squares software (e.g., Hyperquad or BEST ) to fit the potentiometric data to the mass balance equations:
Therapeutic Implications & Safety
The comparative data reveals why PBT2 advanced further than Clioquinol in modern trials, despite Clioquinol's higher raw affinity.
-
The "Stripping" Risk: High affinity chelators (like D-Penicillamine) can induce deficiency syndromes. PBT2's moderate affinity allows it to strip Cu from amyloid plaques (which bind Cu with $ \log K_{app} \approx 10 $) but release it intracellularly to activate PI3K/Akt survival pathways.
-
Toxicity (SMON): Clioquinol was linked to Subacute Myelo-Optic Neuropathy (SMON). While initially thought to be a direct toxic effect, later evidence suggested manufacturing impurities (di-iodo derivatives). However, PBT2's structure avoids the iodine at position 7, eliminating this specific metabolic liability.
-
Ionophore Action: The lipophilicity ($ \log P $) of these derivatives is crucial. They must cross the BBB with the metal payload. 8-HQ derivatives are neutral at physiological pH when bound to $ M^{2+} $ (forming $ ML_2 $), facilitating passive diffusion.
References
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[6][7] Link
-
Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron. Link
-
Bush, A. I. (2003). "The metallobiology of Alzheimer's disease." Trends in Neurosciences. Link
-
Martell, A. E., & Smith, R. M. (2004). "NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes." NIST. Link
-
Cherny, R. A., et al. (2001). "Treatment with a copper-zinc chelator markedly and rapidly inhibits beta-amyloid accumulation in Alzheimer's disease transgenic mice." Neuron. Link
-
Gans, P., et al. (1996). "HYPERQUAD: Simulation and refinement of stability constants from potentiometric data." Talanta. Link
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A Comparative Guide to the Neuroprotective Efficacy of Novel 8-Hydroxyquinolylnitrones
In the relentless pursuit of effective therapeutics for neurodegenerative diseases, a class of multifunctional compounds, 8-hydroxyquinolylnitrones (QNs), has emerged as a promising frontier. This guide provides an in-depth, objective comparison of the neuroprotective performance of these novel molecules against established alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Therapeutic Rationale: A Multi-Pronged Attack on Neurodegeneration
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia share complex and interconnected pathological pathways, prominently featuring oxidative stress and metal dyshomeostasis.[1][2][3] The unique chimeric structure of 8-hydroxyquinolylnitrones, integrating an 8-hydroxyquinoline (8HQ) moiety with a nitrone functional group, offers a compelling therapeutic strategy by simultaneously targeting these key pathological drivers. The 8HQ core is a potent metal chelator, capable of sequestering aberrant metal ions like copper, zinc, and iron that contribute to protein aggregation and reactive oxygen species (ROS) generation.[1][4][5] Concurrently, the nitrone group is a well-established spin trap, adept at scavenging and neutralizing harmful free radicals.[6][7][8]
This dual-action mechanism positions QNs as superior candidates over agents with a single mode of action. By addressing both metal-induced toxicity and oxidative damage, QNs have the potential to confer more robust neuroprotection.
Unraveling the Mechanism of Action: A Synergistic Neuroprotective Cascade
The neuroprotective effects of 8-hydroxyquinolylnitrones are not merely the sum of their individual components but a synergistic interplay that interrupts the neurodegenerative cascade at multiple points.
Core Mechanisms of 8-Hydroxyquinolylnitrones:
-
Metal Ion Chelation and Homeostasis Restoration: The 8-hydroxyquinoline scaffold effectively chelates excess metal ions, preventing their participation in deleterious redox reactions that generate highly toxic hydroxyl radicals.[1][4] This action helps to restore metal homeostasis, which is often disrupted in the brains of patients with neurodegenerative diseases.[1][2]
-
Free Radical Scavenging: The nitrone moiety acts as a potent scavenger of reactive oxygen and nitrogen species (ROS/RNS).[6][7] It "traps" these unstable radicals to form more stable, less harmful adducts, thereby mitigating oxidative damage to crucial biomolecules like lipids, proteins, and DNA.[8][9]
-
Enzyme Inhibition: Certain QNs have demonstrated the ability to inhibit key enzymes involved in neurodegeneration, such as cholinesterases (ChEs) and monoamine oxidases (MAOs).[10][11] Inhibition of ChEs increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease, while MAO inhibition reduces oxidative stress generated during the metabolism of neurotransmitters.[10]
The following diagram illustrates the multifaceted neuroprotective mechanism of 8-hydroxyquinolylnitrones.
Caption: Multifaceted neuroprotective mechanisms of 8-hydroxyquinolylnitrones.
Comparative Efficacy: 8-Hydroxyquinolylnitrones vs. Alternative Neuroprotective Agents
To objectively assess the neuroprotective potential of novel 8-hydroxyquinolylnitrones, a head-to-head comparison with well-characterized neuroprotective agents is essential. The following data, derived from in vitro studies, highlights the superior or comparable efficacy of QNs.
In Vitro Neuroprotection in an Ischemia Model
The oxygen-glucose deprivation (OGD) model in human neuroblastoma SH-SY5Y cells is a widely accepted in vitro model that simulates the conditions of cerebral ischemia.[12][13]
| Compound | EC₅₀ (µM) for Neuroprotection | EC₅₀ (µM) for Anti-necrotic Effect | EC₅₀ (µM) for Anti-apoptotic Effect | EC₅₀ (µM) for Superoxide Scavenging | Reference |
| QN6 | 3.97 ± 0.78 | 3.79 ± 0.83 | 3.99 ± 0.21 | 3.94 ± 0.76 | [12] |
| PBN | 3.68 ± 2.32 | - | - | - | [12] |
| NAC | 3.43 ± 0.88 | - | - | - | [12] |
EC₅₀ represents the concentration at which the compound exerts half of its maximal protective effect. PBN (α-phenyl-N-tert-butylnitrone) is a parent nitrone compound. NAC (N-acetyl-L-cysteine) is a standard antioxidant.
As the data indicates, the novel quinolylnitrone, QN6, demonstrates potent neuroprotective, anti-necrotic, and anti-apoptotic effects at low micromolar concentrations, comparable to the well-established antioxidant NAC and the parent nitrone PBN.[12] Notably, QN6 also exhibits significant superoxide scavenging capabilities, underscoring its robust antioxidant properties.[12]
Comparative Neuroprotection in a Parkinson's Disease Model
The 6-hydroxydopamine (6-OHDA) induced neurotoxicity model in SH-SY5Y cells is a common in vitro paradigm for Parkinson's disease research.[10][14]
| Compound | Concentration | 6-OHDA Concentration | % Increase in Cell Viability (compared to 6-OHDA alone) | Reference |
| Clioquinol (8-HQ derivative) | 1 µM | 120 mM (High Glucose Model)* | ~26% | [14] |
| Resveratrol | 5 µM | 300 µM (DA-induced)** | Attenuated cytotoxicity | [14] |
| QN19 | Not specified | Not specified | Showed neuroprotective properties | [10][11] |
*Note: Data for Clioquinol is from a high-glucose-induced toxicity model in SH-SY5Y cells, which shares some pathological mechanisms with neurodegenerative models.[14] **Note: Data for Resveratrol is from a dopamine-induced cytotoxicity model.[14]
While direct comparative data for QNs in the 6-OHDA model is still emerging, the neuroprotective properties of QN19 have been confirmed.[10][11] The established efficacy of the 8-hydroxyquinoline derivative, Clioquinol, further supports the therapeutic potential of the 8-HQ scaffold in mitigating neurotoxicity.[14]
Experimental Protocols for Validation
To ensure the reproducibility and validity of findings, detailed and robust experimental protocols are paramount. The following are step-by-step methodologies for key in vitro assays used to validate the neuroprotective effects of 8-hydroxyquinolylnitrones.
Oxygen-Glucose Deprivation (OGD) and Reoxygenation in SH-SY5Y Cells
This protocol simulates ischemic/reperfusion injury in vitro.
Sources
- 1. 8-Hydroxyquinoline Copper Complexes in the Treatment of Neurodegenerative Disease [harvest.usask.ca]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal ions, Alzheimer's disease and chelation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Radical Oxygen Species Scavenger Nitrones to Treat Oxidative Stress-Mediated Hearing Loss: State of the Art and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitrones as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleobase-Derived Nitrones: Synthesis and Antioxidant and Neuroprotective Activities in an In Vitro Model of Ischemia–Reperfusion | MDPI [mdpi.com]
- 10. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 8-Hydroxy-5-quinolyl phenyl ketone
Executive Safety Directive
Treat as a High-Potency Sensitizer. In the absence of comprehensive toxicological data specific to 8-Hydroxy-5-quinolyl phenyl ketone (CAS: 19659-55-3), also known as 5-Benzoyl-8-hydroxyquinoline , safety protocols must act on the Precautionary Principle. We extrapolate hazards from the parent pharmacophore, 8-Hydroxyquinoline , which is classified as Toxic if Swallowed (Category 3) , a Skin Sensitizer (Category 1) , and a known Reproductive Toxin (Category 1B) [1, 2].
Immediate Action Required:
-
Engineering Control: All solid-phase manipulation must occur inside a certified Chemical Fume Hood or Powder Weighing Station.
-
Aquatic Hazard: This compound is highly toxic to aquatic life.[1][2][3][4][5] Zero discharge to sink/sewer is permitted.
Hazard Assessment & Mechanistic Logic
To select the correct PPE, we must understand the "Why" behind the hazard. This compound is a chelating agent (ligand) with a lipophilic benzoyl group, increasing its ability to penetrate biological membranes compared to the parent molecule.
| Hazard Domain | Extrapolated Classification | Mechanistic Insight |
| Acute Toxicity | H301 (Toxic if swallowed) | Quinoline derivatives can disrupt neurological function and chelate essential metal ions (Zn, Cu) in biological systems [3]. |
| Dermal/Eye | H317 (Sensitizer) / H318 (Eye Dam.) | The phenol-ketone moiety is a Michael acceptor precursor; capable of haptenization (binding to skin proteins), leading to allergic contact dermatitis. |
| Reproductive | H360D (May damage unborn child) | 8-Hydroxyquinoline analogs have shown teratogenic potential in animal models. Strict containment is required for pregnant personnel [4]. |
| Physical | Dust Explosion Hazard | As a fine organic powder, static discharge during weighing can ignite airborne particulates. |
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The "Double-Shell" Protocol
Standard latex gloves are insufficient due to the lipophilic nature of the phenyl ketone group, which facilitates permeation.
-
Inner Layer: Nitrile (0.11 mm / 4 mil). Acts as a second skin and sweat barrier.
-
Outer Layer: High-Grade Nitrile or Neoprene (minimum 0.16 mm / 6 mil).
-
Why? Nitrile offers superior resistance to the organic solvents (DCM, DMSO) typically used to solubilize this ligand.
-
-
Technique: "Change-on-Splash" protocol. If the outer glove is compromised, immediately doff, wash hands, and replace.
B. Respiratory Protection[1][3][6][7][8][9]
-
Primary Defense: Engineering controls (Fume Hood).
-
Secondary Defense (If hood is unavailable or during spill cleanup):
-
Minimum: N95 (US) or P2 (EU) Filtering Facepiece.
-
Recommended: Half-face respirator with P100/OV cartridges (Organic Vapor + HEPA).
-
Reasoning: The powder is fine and easily aerosolized. P100 stops particulates; OV protects against the solvent vapors often present during synthesis.
-
C. Ocular Protection[1][3][5]
-
Standard: Chemical Splash Goggles (Indirect Vent).
-
Contraindicated: Safety glasses with side shields are not recommended for fine powders that are severe eye irritants (H318), as airborne dust can bypass side shields.
Operational Workflows
Visualization: PPE Decision Logic
This decision tree guides the researcher through PPE selection based on the specific task.
Figure 1: PPE Selection Logic Flowchart. Blue nodes indicate decision points; Green indicates standard safety; Red indicates heightened respiratory requirements.
Protocol 1: Solid Phase Handling (Weighing)
Objective: Prevent inhalation of dust and surface contamination.
-
Preparation: Place an analytical balance inside the fume hood. If the balance is external, use a powder containment hood or a static-dissipative draft shield.
-
Static Control: Use an ionizing gun or antistatic brush on the spatula and weigh boat. Organic ketones are prone to static charge, causing "powder jumping."
-
Transfer: Weigh directly into a tared vial. Cap the vial before removing it from the balance enclosure.
-
Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use. Dispose of the towel as hazardous solid waste.
Protocol 2: Solution Preparation
Objective: Prevent dermal absorption via solvent vehicles.
-
Solvent Choice: When dissolving in DMSO or DMF (which penetrate skin easily), the "Double-Glove" rule is mandatory. These solvents will carry the toxic quinoline moiety directly into the bloodstream.
-
Heating: If heating is required to solubilize (e.g., for chelation reactions), use a reflux condenser. Never heat open vessels of this compound outside a hood.
Emergency Response & Disposal
Visualization: Spill Response Workflow
Figure 2: Emergency Spill Response Protocol. Differentiates between minor spills (manageable by researcher) and major spills (requiring evacuation).
Disposal Protocols
-
Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid." Do not mix with general trash.
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste based on the solvent used. Label clearly with "Contains Heavy Metal Chelator - Toxic."
-
Aquatic Protection: Under no circumstances should glassware be rinsed directly into the sink. Pre-rinse glassware with acetone into a waste container before washing.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline (Parent Structure). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Quinolin-8-ol. Retrieved from [Link]
Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
